molecular formula C12H11ClN2O B8638257 1,2-Diamino-4-(p-chlorophenoxy)-benzene

1,2-Diamino-4-(p-chlorophenoxy)-benzene

Cat. No. B8638257
M. Wt: 234.68 g/mol
InChI Key: BPJWXSXMZMHEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diamino-4-(p-chlorophenoxy)-benzene is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Diamino-4-(p-chlorophenoxy)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diamino-4-(p-chlorophenoxy)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2-Diamino-4-(p-chlorophenoxy)-benzene

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-(4-chlorophenoxy)benzene-1,2-diamine

InChI

InChI=1S/C12H11ClN2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,14-15H2

InChI Key

BPJWXSXMZMHEME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.2 G. of 2-amino-4-(4-chlorophenoxy)-1-nitrobenzene in 3ml. concentrated hydrochloric acid is treated with a solution of 6 g. stannous chloride in 3 ml. concentrated hydrochloric acid. The mixture is heated briefly (about ten minutes) on a steam bath, then cooled and treated with potassium bicarbonate and chloroform. The chloroform layer is removed from the filtered mixture, dried and evaporated. 1,2-diamino-4-(4-chlorophenoxy)benzene is isolated as a gum. 1G. of 1,2-diamino-4-(4-chlorophenoxy)benzene in 20 ml. acetone is treated overnight at room temperature with 2.5 g. methoxy carbonyl isothiocyanate. The mixture is concentrated under vacuum and the residue triturated with methanol. Recrystallization from methanol gives pure 1,2-bis-(3-methoxycarbonyl-2-thioureido)-4-(4-chlorophenoxy)benzene.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

1.2 G. of 2-amino-4-(p-chlorophenoxy)-1-nitrobenzene in 3 ml. concentrated hydrochloric acid is treated with a solution of 6 g. stannous chloride in 6 ml. concentrated hydrochloric acid on the steam bath for 5 minutes. The mixture is cooled, decanted and the residue washed with 6 ml. 6N hydrochloric acid. The residue is treated with potassium bicarbonate and chloroform, filtered, and the chloroform layer repeated and dried over magnesium sulfate. Evaporation leaves 1,2-diamino-4-(p-chlorophenoxy)-benzene as a gum.
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